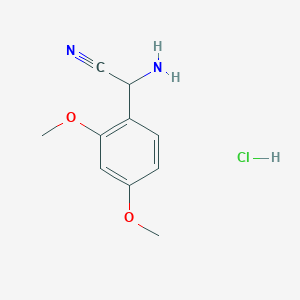![molecular formula C11H16ClN3O B2606121 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine CAS No. 2200573-36-8](/img/structure/B2606121.png)
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative and has been extensively studied for its biological and pharmacological properties.
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of various pyrimidine derivatives using different chemical reactions, highlighting the versatility of pyrimidines in chemical synthesis. For instance, studies have reported on the microwave irradiative cyclocondensation for producing pyrimidine linked pyrazole heterocyclics, showcasing their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Such methodologies could be applicable for synthesizing compounds with the "2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine" structure, potentially offering similar biological activities.
Biological Activities
Pyrimidine derivatives have been investigated for a wide range of biological activities. For example, the molecular docking studies of certain pyrimidine derivatives have shown affinity with CDK4 protein, indicating potential applications in cancer therapy (Holam, Santhoshkumar, & Killedar, 2022). This suggests that compounds structurally related to "2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine" might also exhibit significant biological activities, including anticancer properties.
Potential Pharmaceutical Applications
The research into pyrimidine compounds has extended into their potential as pharmaceutical agents. For instance, novel oxadiazole and trifluoromethylpyridine derivatives related to natural products have been synthesized and assessed for their antitumor activity, providing insights into the design of new anticancer drugs (Maftei et al., 2016). These findings indicate the potential of pyrimidine derivatives, including those similar to "2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine," in developing new therapeutic agents.
properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-5-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2,3)15-6-9(7-15)16-10-13-4-8(12)5-14-10/h4-5,9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYMPXPOZAGXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2606042.png)

![3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one](/img/structure/B2606044.png)

![2-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}phenyl 2-methylbenzoate](/img/structure/B2606047.png)
![4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2606049.png)
![(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2606050.png)
![7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2606051.png)
![3-heptyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B2606061.png)